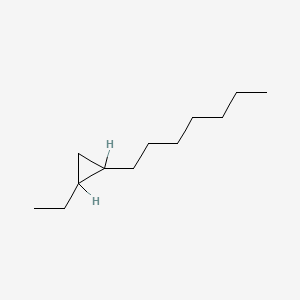
1-Ethyl-2-heptylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-heptylcyclopropane is an organic compound with the molecular formula C12H24. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with an ethyl group at the first carbon and a heptyl group at the second carbon. Cyclopropanes are known for their unique chemical properties due to the strained nature of the three-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-heptylcyclopropane can be synthesized through the reaction of an alkene with a carbene. One common method involves the use of the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate, which then adds to the double bond of an alkene to form the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropanes, including this compound, often involves the use of carbenes or carbenoids generated in situ. The reaction conditions typically include the use of chloroform and potassium hydroxide to produce dichlorocarbene, which then reacts with the alkene to form the cyclopropane .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-heptylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring into an open-chain alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Open-chain alkanes.
Substitution: Halogenated cyclopropanes.
Scientific Research Applications
1-Ethyl-2-heptylcyclopropane has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-2-heptylcyclopropane involves the interaction of its strained cyclopropane ring with various molecular targets. The high ring strain makes it highly reactive, allowing it to participate in addition reactions with alkenes and other unsaturated compounds. The formation of carbenes or carbenoids is a key step in its reactivity, where the carbene intermediate adds to the double bond of an alkene to form the cyclopropane ring .
Comparison with Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Methyl-2-heptylcyclopropane: Similar structure with a methyl group instead of an ethyl group.
1-Ethyl-2-pentylcyclopropane: Similar structure with a pentyl group instead of a heptyl group.
Uniqueness: 1-Ethyl-2-heptylcyclopropane is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the ethyl and heptyl groups can affect the compound’s solubility, boiling point, and overall stability compared to other cyclopropane derivatives .
Properties
CAS No. |
74663-86-8 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
1-ethyl-2-heptylcyclopropane |
InChI |
InChI=1S/C12H24/c1-3-5-6-7-8-9-12-10-11(12)4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
FHUVNRUQAXFLJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CC1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















